molecular formula C18H15ClN2O3S3 B1227711 4-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide

4-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide

Cat. No. B1227711
M. Wt: 439 g/mol
InChI Key: HBKQIISXGIQMKD-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-[5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]ethyl]benzenesulfonamide is a sulfonamide.

Scientific Research Applications

Anticancer and Antimicrobial Applications

Several derivatives of the compound have been synthesized and evaluated for their potential in treating various diseases. For instance, some derivatives showed promising broad-spectrum antitumor activity against multiple tumor cell lines, highlighting their potential in cancer therapy (Rostom, 2006). Additionally, certain compounds exhibited significant antimicrobial activity, suggesting their utility in combating infections (Sarvaiya et al., 2019). The antimicrobial properties were also confirmed in another study where compounds were synthesized for antimicrobial and antiproliferative applications (Abd El-Gilil, 2019).

Photodynamic Therapy for Cancer

Compounds containing the 4-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide structure have been examined for their potential in photodynamic therapy, a treatment method that uses light-sensitive compounds to kill cancer cells. A study synthesized novel zinc phthalocyanine derivatives with high singlet oxygen quantum yield, which are essential for the effectiveness of Type II photodynamic therapy. These compounds show potential as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

Inhibitory Activity Against Enzymes

Compounds derived from this chemical structure have been found to inhibit carbonic anhydrase, a metalloenzyme that is significant in various physiological processes. Novel derivatives were synthesized and tested against different isoforms of carbonic anhydrase, showing strong inhibitory activity. These findings are crucial for developing therapeutic agents for conditions where carbonic anhydrase plays a role (Eldehna et al., 2017).

Potential in Treating Neurological Disorders

Some derivatives have been synthesized and evaluated for their anticonvulsant activity. A study demonstrated that certain compounds effectively protected against convulsions induced in a model study, indicating their potential in treating neurological disorders like epilepsy (Farag et al., 2012).

Material Science Applications

Apart from medicinal applications, derivatives of this compound have also been utilized in material sciences. A study designed azo dyes containing the sulfonamide moiety of the compound for simultaneous dyeing and UV protection finishing of cotton textiles, indicating its utility in enhancing the properties of fabrics (Mohamed et al., 2020).

properties

Product Name

4-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide

Molecular Formula

C18H15ClN2O3S3

Molecular Weight

439 g/mol

IUPAC Name

4-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C18H15ClN2O3S3/c19-14-5-1-13(2-6-14)11-16-17(22)21(18(25)26-16)10-9-12-3-7-15(8-4-12)27(20,23)24/h1-8,11H,9-10H2,(H2,20,23,24)/b16-11-

InChI Key

HBKQIISXGIQMKD-WJDWOHSUSA-N

Isomeric SMILES

C1=CC(=CC=C1CCN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S)S(=O)(=O)N

SMILES

C1=CC(=CC=C1CCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1CCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S)S(=O)(=O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide
Reactant of Route 2
4-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide
Reactant of Route 6
4-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide

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